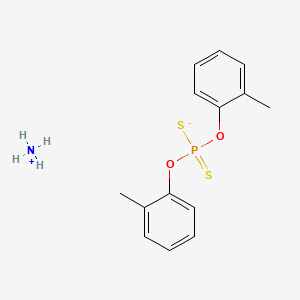
2-Benzyl-1,3-dioxan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1,3-dioxan-5-ol is an organic compound with the molecular formula C11H14O3. It is a cyclic acetal derived from glycerol and benzaldehyde. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzyl-1,3-dioxan-5-ol can be synthesized through the condensation of glycerol with benzaldehyde. The reaction typically uses p-toluenesulfonic acid as a catalyst. The optimal conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours. The reaction is carried out in the presence of ligroin, yielding a product with a purity of 95.4% .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of cationic acidic resins as catalysts has been explored to enhance the yield and selectivity of the product. The reaction conditions are optimized to achieve high conversion rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and benzyl alcohol.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and acids are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and benzyl alcohol.
Reduction: Simpler alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1,3-dioxan-5-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of cyclic acetals, which are valuable in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Benzyl-1,3-dioxan-5-ol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can lead to various chemical transformations, such as acetalization and etherification. The compound’s stability and reactivity make it a versatile agent in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: Similar in structure but with a phenyl group instead of a benzyl group.
2-Phenyl-1,3-dioxolane-4-methanol: A five-membered ring analog with similar reactivity
Uniqueness
2-Benzyl-1,3-dioxan-5-ol is unique due to its six-membered ring structure, which provides greater stability compared to five-membered ring analogs. Its benzyl group also imparts distinct chemical properties, making it valuable in specific applications .
Eigenschaften
CAS-Nummer |
4740-79-8 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-benzyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI-Schlüssel |
SCBQUBIXYNMXER-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC(O1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




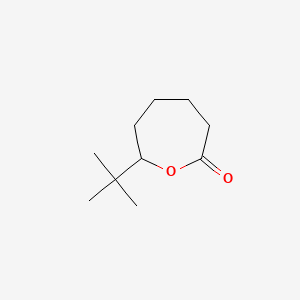


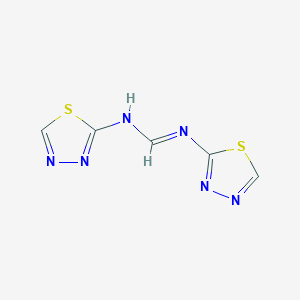
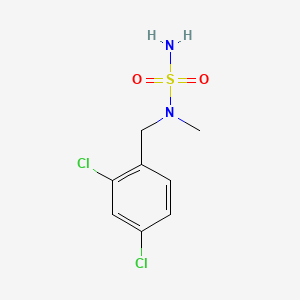

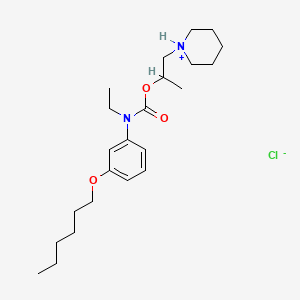


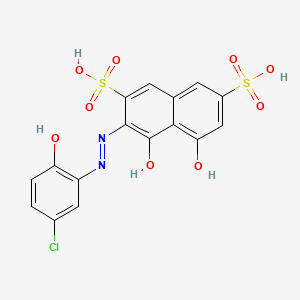
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
